molecular formula C54H33N B14132948 9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole

9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole

Cat. No.: B14132948
M. Wt: 695.8 g/mol
InChI Key: KEJSBSWTDDGGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbazole core substituted with triphenylene groups, which contribute to its distinctive chemical behavior and potential utility in advanced material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common approach includes the Suzuki-Miyaura coupling reaction, where boronic acid derivatives are coupled with halogenated carbazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action for 9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole largely depends on its application. In the context of OLEDs, the compound acts as an electron transport material, facilitating the movement of electrons through the device. Its molecular structure allows for efficient electron mobility and stability under operational conditions.

Comparison with Similar Compounds

Similar Compounds

    9-Phenylcarbazole: Lacks the triphenylene groups, resulting in different electronic properties.

    9-(3,5-Di(triphenylen-2-yl)phenyl)fluorene: Similar structure but with a fluorene core instead of carbazole.

Uniqueness

The presence of triphenylene groups in 9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole imparts unique electronic properties, making it particularly suitable for applications in advanced materials like OLEDs. Its structural stability and electron transport capabilities distinguish it from other similar compounds.

Properties

Molecular Formula

C54H33N

Molecular Weight

695.8 g/mol

IUPAC Name

9-[3,5-di(triphenylen-2-yl)phenyl]carbazole

InChI

InChI=1S/C54H33N/c1-3-17-43-39(13-1)41-15-5-7-19-45(41)51-32-34(25-27-47(43)51)36-29-37(31-38(30-36)55-53-23-11-9-21-49(53)50-22-10-12-24-54(50)55)35-26-28-48-44-18-4-2-14-40(44)42-16-6-8-20-46(42)52(48)33-35/h1-33H

InChI Key

KEJSBSWTDDGGGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC9=C(C=C8)C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.